-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731313.png)
[3-(dimethylamino)propyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is an organic compound that features both a dimethylamino group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of a pyrazole derivative with a dimethylamino propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the dimethylamino group, potentially yielding secondary amines or reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents and bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Secondary amines or reduced pyrazole derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a ligand in the study of enzyme interactions and receptor binding studies.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Betamethasone dipropionate: A corticosteroid with anti-inflammatory properties.
Uniqueness: The unique combination of a dimethylamino group and a pyrazole ring in 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H24N4 |
|---|---|
分子量 |
224.35 g/mol |
IUPAC名 |
N',N'-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-11(2)16-10-12(9-14-16)8-13-6-5-7-15(3)4/h9-11,13H,5-8H2,1-4H3 |
InChIキー |
GOEGFONHUXPOFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)CNCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(dimethylamino)ethyl]amine](/img/structure/B11731240.png)
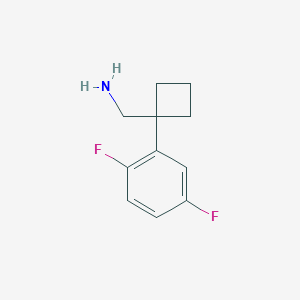
![Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)
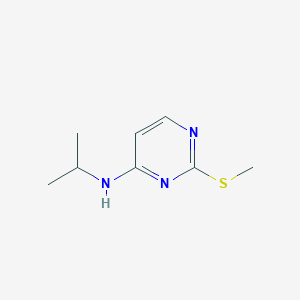
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11731263.png)
![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11731266.png)
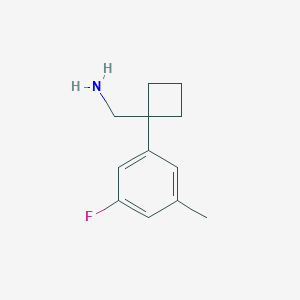
![N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731283.png)
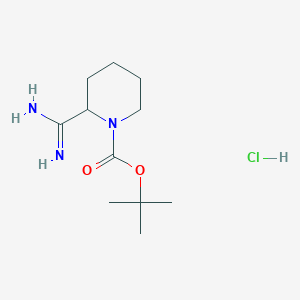
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731288.png)
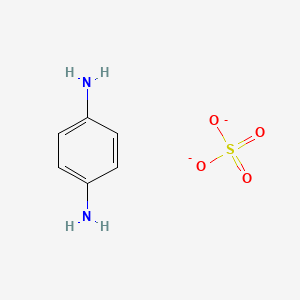
![2-{3-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11731308.png)
